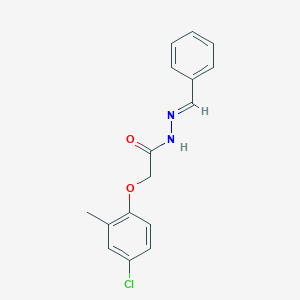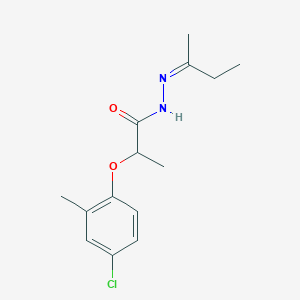![molecular formula C18H20N2O5 B230272 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B230272.png)
3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide, also known as DMAPA-BH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various biological studies. This compound is a hydrazide derivative of benzohydrazide and has been synthesized through various methods. In
Mécanisme D'action
The mechanism of action of 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been shown to have significant biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, reduce inflammation, and induce apoptosis in cancer cells. 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has also been found to have low toxicity in animal models, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide is its potential use in the development of new drugs for the treatment of cancer and other diseases. It has also been found to have low toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways involved in its anti-tumor and anti-inflammatory activities. Another direction is to develop new formulations of 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide that increase its solubility and bioavailability. Additionally, further studies are needed to assess the safety and efficacy of 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide in humans.
Méthodes De Synthèse
3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been synthesized through various methods, including the reaction of 3,4-dimethoxybenzohydrazide with 2-methylphenylacetic acid under acidic conditions. Another method involves the reaction of 3,4-dimethoxybenzohydrazide with 2-methylphenoxyacetic acid in the presence of an appropriate coupling agent. The resulting product is then purified through recrystallization or chromatography.
Applications De Recherche Scientifique
3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has been found to have potential applications in various scientific research studies, including anti-tumor and anti-inflammatory activities. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide has also been used in the development of new drugs for the treatment of cancer and other diseases.
Propriétés
Formule moléculaire |
C18H20N2O5 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
3,4-dimethoxy-N//'-[2-(2-methylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C18H20N2O5/c1-12-6-4-5-7-14(12)25-11-17(21)19-20-18(22)13-8-9-15(23-2)16(10-13)24-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Clé InChI |
CHIIMHKUDSBCIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B230190.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B230196.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)


![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)

